molecular formula C16H15ClN2O2 B2392497 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1904172-79-7

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

货号 B2392497
CAS 编号: 1904172-79-7
分子量: 302.76
InChI 键: RCWTZXYCNPIDSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it is currently being investigated for its potential use in other types of cancer.

作用机制

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone works by irreversibly binding to the EGFR kinase domain, which prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. The selectivity of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone for the mutated form of EGFR is due to the presence of a bulky substituent that prevents the binding of the drug to the wild-type receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone have been extensively studied in preclinical and clinical settings. In vitro studies have shown that 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone inhibits the proliferation and survival of cancer cells that carry the EGFR T790M mutation. In vivo studies have shown that 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone reduces tumor growth and prolongs survival in animal models of NSCLC. Clinical trials have shown that 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has a favorable safety profile and is well-tolerated by patients.

实验室实验的优点和局限性

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of the EGFR T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer development and progression. In addition, 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has a favorable safety profile and can be used at clinically relevant doses in preclinical studies.
However, there are also some limitations to the use of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in laboratory experiments. The irreversible binding of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone to the EGFR kinase domain can make it difficult to study the kinetics of drug-receptor interactions. In addition, the selectivity of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone for the mutated form of EGFR means that it may not be effective against tumors that do not carry this mutation.

未来方向

There are several future directions for the study of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone and its potential use in cancer treatment. One area of research is the development of combination therapies that include 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone and other anticancer agents, such as immune checkpoint inhibitors or other TKIs. Another area of research is the investigation of the mechanisms of resistance to 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone and the development of strategies to overcome this resistance. Finally, the potential use of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone in other types of cancer, such as breast cancer or colorectal cancer, is also an area of active research.

合成方法

The synthesis of 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves the reaction of 2-chloro-1-(pyridin-3-yloxy)ethanone with (S)-1-(2-hydroxyethyl)azetidine-3-carboxylic acid, followed by a chlorination reaction using thionyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has been extensively studied in preclinical and clinical settings for its potential use in the treatment of NSCLC. It has been shown to be effective against tumors that carry the EGFR T790M mutation, which is associated with resistance to first-generation EGFR TKIs. In addition, 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has been investigated for its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors and other TKIs.

属性

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWTZXYCNPIDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。